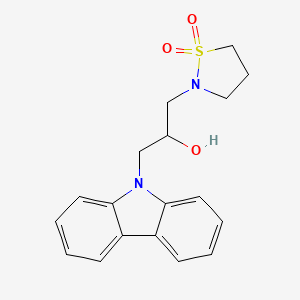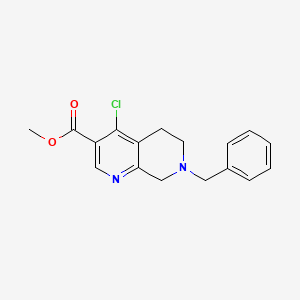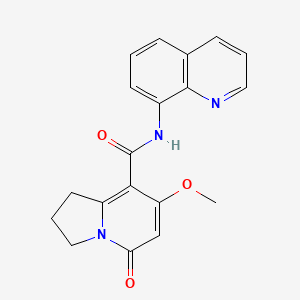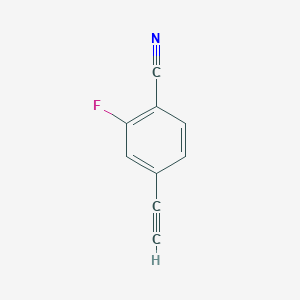
2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide” is a complex organic molecule. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . The molecule also contains an isothiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The term “1,1-dioxide” suggests the presence of two oxygen atoms, likely in the form of sulfonyl groups attached to the isothiazolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The carbazole and isothiazolidine rings would likely contribute to the rigidity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could increase its rigidity and potentially its melting point . The presence of polar groups (like the sulfonyl groups) could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Novel Antiarthritic Agents
The compound "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide" shares structural similarities with a class of compounds known as 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives. These derivatives have shown potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as on the production of interleukin-1 in vitro. They are effective in several animal arthritic models without ulcerogenic activities, marking them as potential antiarthritic drug candidates. A specific compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), was highlighted for clinical trials due to its promising antiarthritic properties (Inagaki et al., 2000).
Cyclofunctionalization
Another relevant application of compounds related to "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide" involves the cyclofunctionalization process. O-alkenyl hydroxylamines, under certain conditions, form isooxazolidines, a process pivotal for synthesizing cyclic compounds. This reaction demonstrates the utility of these compounds in constructing complex molecular architectures, which is fundamental in the development of new pharmaceuticals and materials (Bates & Sa-Ei, 2002).
Antifungal and Antibacterial Agents
The synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules has been explored for their antifungal and antibacterial properties. These compounds, including structures similar to "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide", have shown significant activity against various pathogenic strains, positioning them as promising candidates for the development of new antifungal and antibacterial drugs. The potency of these molecules against fungal tests compared to standard drugs like fluconazole and clotrimazole highlights their potential as lead compounds for future investigations (Rad et al., 2016).
Heterocyclic Compound Synthesis
Compounds related to "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide" have been utilized in the synthesis of a broad spectrum of heterocyclic compounds, showcasing their versatility as building blocks in organic chemistry. These applications span across the creation of cyclic thiocarbamates, cyclic isoureas, cyclic isothioureas, nucleosides, and spironucleosides, illustrating the compound's utility in generating molecules of synthetic and pharmaceutical interest (Fernández-Bolaños & López, 2006).
Diverse Oxygenations Catalyzed by Carbazole Dioxygenase
Carbazole 1,9a-dioxygenase (CARDO), an enzyme that catalyzes the dioxygenation of carbazole, has been shown to perform diverse oxygenations on similar structures. This includes angular dioxygenation, cis dihydroxylation, and monooxygenation of polycyclic aromatic hydrocarbons and heteroatoms. The capability of CARDO to transform compounds structurally related to "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide" into various oxidized products underlines the enzyme's potential in bioremediation and the biotransformation of environmental pollutants (Nojiri et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-14(12-19-10-5-11-24(19,22)23)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21H,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUAONWROSSDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)


![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2871455.png)

![4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2871459.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2871461.png)
![3-Benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2871462.png)

![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)
![(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2871467.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2871469.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2871472.png)